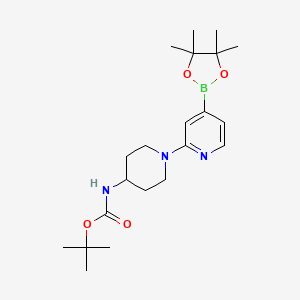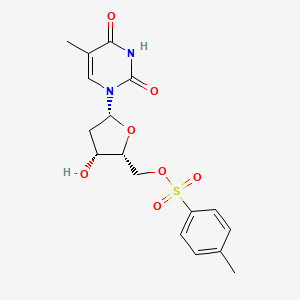
2,2-Dimethylpropoxy-(4-methylphenyl)borinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylphenylboronic acid neopentyl ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability, reactivity, and ease of preparation, making it a valuable reagent in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methylphenylboronic acid neopentyl ester can be synthesized through the esterification of 4-methylphenylboronic acid with neopentyl glycol. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the ester bond. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 4-methylphenylboronic acid neopentyl ester involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylphenylboronic acid neopentyl ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a carbon-carbon bond, producing biaryl or substituted alkenes.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methylphenylboronic acid and neopentyl glycol.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous solutions.
Major Products
Suzuki–Miyaura Coupling: Biaryl or substituted alkenes.
Oxidation: 4-Methylphenol.
Hydrolysis: 4-Methylphenylboronic acid and neopentyl glycol.
Aplicaciones Científicas De Investigación
4-Methylphenylboronic acid neopentyl ester has numerous applications in scientific research:
Chemistry: Widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, essential in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology: Utilized in the development of boron-containing compounds for biological studies, including enzyme inhibitors and molecular probes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of boron-containing drugs with unique pharmacological properties.
Industry: Employed in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.
Mecanismo De Acción
The primary mechanism of action for 4-methylphenylboronic acid neopentyl ester involves its role as a boron reagent in Suzuki–Miyaura coupling reactions. The process includes the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or substituted alkene product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
Pinacol Boronic Esters: Similar in structure and reactivity, but pinacol boronic esters are often more stable and easier to handle.
Catechol Boronic Esters: Known for their high reactivity, but they can be more challenging to synthesize and purify.
Alkenylboranes: Used in similar coupling reactions but have different reactivity profiles and stability.
Uniqueness
4-Methylphenylboronic acid neopentyl ester is unique due to its balance of stability, reactivity, and ease of preparation. It offers a versatile and efficient option for various synthetic applications, particularly in Suzuki–Miyaura coupling reactions.
Propiedades
Fórmula molecular |
C12H19BO2 |
|---|---|
Peso molecular |
206.09 g/mol |
Nombre IUPAC |
2,2-dimethylpropoxy-(4-methylphenyl)borinic acid |
InChI |
InChI=1S/C12H19BO2/c1-10-5-7-11(8-6-10)13(14)15-9-12(2,3)4/h5-8,14H,9H2,1-4H3 |
Clave InChI |
VKHCYLVRGBKLAH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C)(O)OCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13405571.png)
![sodium;(2R,3R,4R,5S,6S)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-oxidooxysulfonyloxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13405584.png)



![(3S,4S)-2-(hydroxymethyl)-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-3,4,5-triol;bromide;hydrobromide](/img/structure/B13405607.png)
![2-amino-2-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]acetohydrazide;hydrochloride](/img/structure/B13405615.png)



![[(1S,2S,4S,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13405634.png)
![[(2R,3R,4R)-2-(3,4-Dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-chroman-8-yl]-5,7-dihydroxy-chroman-3-yl]3,4,5-trihydroxybenzoate](/img/structure/B13405646.png)


